N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide, also known as Bromisoval, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 365.2 g/mol. Bromisoval has been studied extensively for its potential therapeutic properties, particularly in the treatment of anxiety and insomnia.
作用機序
The exact mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and sleep. N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide is thought to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity and a decrease in anxiety and sleep disturbances.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease locomotor activity in animal models, suggesting a sedative effect. Additionally, N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been shown to decrease the frequency and duration of convulsions in animal models, indicating anticonvulsant properties. Finally, N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been shown to decrease heart rate and blood pressure, indicating potential cardiovascular effects.
実験室実験の利点と制限
One advantage of using N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. Additionally, N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been extensively studied, and its effects have been well-characterized in animal models. However, one limitation of using N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide in lab experiments is its potential side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research of N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide. One potential area of research is the development of new formulations of N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide that may improve its therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide and its effects on the GABAergic system. Finally, N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide may have potential applications in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease, and further research is needed to explore these possibilities.
合成法
N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylbenzoic acid with acetic anhydride in the presence of a catalyst. The resulting compound is then reacted with 3-aminophenol to produce N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide. The purity of the compound can be improved through several purification methods, such as recrystallization and column chromatography.
科学的研究の応用
N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic and sedative effects in animal models, and has been suggested as a potential treatment for anxiety disorders and insomnia. Additionally, N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide has been studied for its potential as a muscle relaxant and anticonvulsant.
特性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-7-8-12(9-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGENOMAQLGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。